N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Catalog No.
S3024687
CAS No.
484681-56-3
M.F
C19H18FN3O2S
M. Wt
371.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methy...

CAS Number

484681-56-3

Product Name

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

IUPAC Name

N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide

Molecular Formula

C19H18FN3O2S

Molecular Weight

371.43

InChI

InChI=1S/C19H18FN3O2S/c1-23-17(13-3-9-16(25-2)10-4-13)11-21-19(23)26-12-18(24)22-15-7-5-14(20)6-8-15/h3-11H,12H2,1-2H3,(H,22,24)

InChI Key

XFIYPBVXJTVNFL-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC

Solubility

not available

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by its unique molecular structure. The compound has a molecular formula of C24H20FN3O2S and a molecular weight of approximately 433.126 g/mol. Structurally, it consists of an acetamide group linked to a thioether moiety, which in turn is attached to a substituted imidazole ring. The presence of both fluorine and methoxy groups on the phenyl rings enhances its potential biological activity and chemical reactivity .

Typical for amides and thioethers, including hydrolysis, oxidation, and nucleophilic substitutions. The thioether linkage allows for potential reactions with electrophiles, while the imidazole ring can participate in coordination chemistry and other reactions involving nucleophilic attack. The fluorine atom may also influence the reactivity and stability of the compound by altering electron density on the aromatic system .

Preliminary studies suggest that N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide exhibits notable biological activities, particularly in modulating receptor interactions. Compounds with similar structural motifs have been reported to act as positive allosteric modulators for GABA-A receptors, indicating potential applications in neuropharmacology . Additionally, the presence of the imidazole moiety may contribute to antimicrobial or anticancer properties, as seen in related compounds .

The synthesis of N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide can be achieved through multi-step synthetic pathways:

  • Formation of the Imidazole Ring: The initial step involves synthesizing the 1-methyl-1H-imidazole derivative through condensation reactions involving appropriate aldehydes and amines.
  • Thioether Formation: A subsequent reaction introduces the thioether linkage by reacting a suitable thiol with an electrophilic precursor derived from the imidazole synthesis.
  • Acetamide Coupling: Finally, the acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.

These methods typically require careful control of reaction conditions to achieve high yields and purity .

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide has potential applications in medicinal chemistry as a lead compound for developing new therapeutics targeting various diseases, including neurological disorders and cancers. Its unique structure may also find utility in material science for developing novel polymers or as an intermediate in organic synthesis .

Interaction studies involving N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide are essential to understand its pharmacodynamics. Research indicates that compounds with similar structures can exhibit significant interactions with neurotransmitter receptors, particularly GABA-A and serotonin receptors. These interactions can be assessed using radiolabeled binding assays or electrophysiological techniques to evaluate their efficacy as modulators .

Several compounds share structural similarities with N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleContains a benzimidazole coreKnown for GABA-A receptor modulation
N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamidePiperidine ring with methoxy substitutionPotential analgesic properties
N-[3-Methyl-1-(2-hydroxy-2-phenylethyl)4-piperidyl]-N-phenylpropanamideHydroxy-substituted piperidineInvestigated for antidepressant effects

These compounds highlight the diversity within this chemical class while underscoring the unique positioning of N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide due to its specific functional groups and structural features .

XLogP3

3.5

Dates

Modify: 2023-08-17

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